molecular formula C6H7N3O3 B6155917 5-hydrazinyl-2-nitrophenol CAS No. 1805806-31-8

5-hydrazinyl-2-nitrophenol

Cat. No.: B6155917
CAS No.: 1805806-31-8
M. Wt: 169.1
InChI Key:
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Description

5-hydrazinyl-2-nitrophenol is a chemical compound with the molecular formula C6H6N4O3This compound appears as a yellow crystalline powder and has unique physical and chemical properties that make it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydrazinyl-2-nitrophenol typically involves the nitration of phenol followed by the introduction of a hydrazine group. One common method includes the reaction of 2-nitrophenol with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-hydrazinyl-2-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

5-hydrazinyl-2-nitrophenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-hydrazinyl-2-nitrophenol involves its interaction with specific molecular targets. The compound’s hydrazine and nitro groups are highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-nitrophenol: Lacks the hydrazine group, making it less reactive in certain chemical reactions.

    5-amino-2-nitrophenol: Contains an amino group instead of a hydrazine group, leading to different reactivity and applications.

    2-nitro-4-hydrazinylphenol: Similar structure but with different positioning of functional groups, affecting its chemical behavior.

Uniqueness

5-hydrazinyl-2-nitrophenol is unique due to the presence of both hydrazine and nitro groups on the phenol ring. This combination of functional groups imparts distinct reactivity and makes it a versatile compound for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-hydrazinyl-2-nitrophenol involves the reduction of 5-nitro-2-hydroxyaniline to 5-amino-2-nitrophenol, followed by the reaction of the resulting compound with hydrazine hydrate.", "Starting Materials": [ "5-nitro-2-hydroxyaniline", "sodium borohydride", "hydrazine hydrate", "ethanol", "water" ], "Reaction": [ "Dissolve 5-nitro-2-hydroxyaniline in ethanol and add sodium borohydride.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool and filter off any solids.", "Add hydrazine hydrate to the filtrate and heat the mixture to reflux for several hours.", "Allow the mixture to cool and filter off any solids.", "Wash the solid with water and dry to obtain 5-hydrazinyl-2-nitrophenol." ] }

CAS No.

1805806-31-8

Molecular Formula

C6H7N3O3

Molecular Weight

169.1

Purity

95

Origin of Product

United States

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